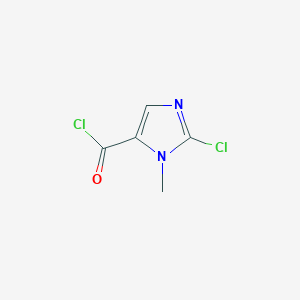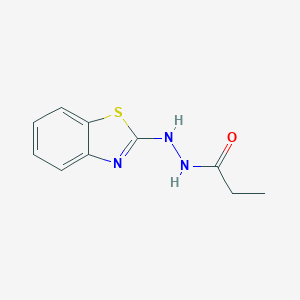
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), also known as PBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBH is a hydrazide derivative of benzothiazole and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) is not fully understood, but it is believed to be related to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been found to modulate the immune system, enhancing the activity of natural killer cells and increasing the production of cytokines.
Advantages and Limitations for Lab Experiments
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be produced in high purity. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, there are also some limitations to the use of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) in lab experiments. It can be difficult to obtain large quantities of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), and its solubility in water can be limited.
Future Directions
There are several future directions for research on Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI). One area of interest is the development of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal conditions for the use of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) in lab experiments and to explore its potential applications in other areas of scientific research.
Synthesis Methods
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) can be synthesized through a simple reaction between benzothiazole and hydrazine hydrate in the presence of propanoic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), making it a cost-effective and reliable method for producing this compound.
properties
CAS RN |
123435-26-7 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)propanehydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-2-9(14)12-13-10-11-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
SSJMMGDOOOSUAX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CCC(=O)NNC1=NC2=CC=CC=C2S1 |
synonyms |
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



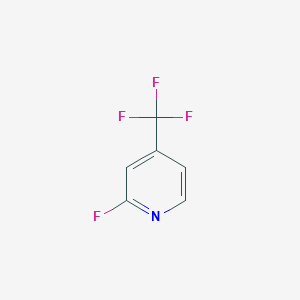
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
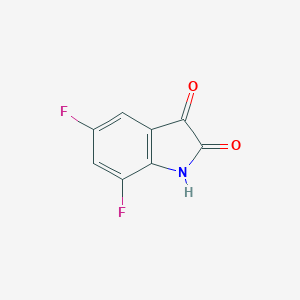

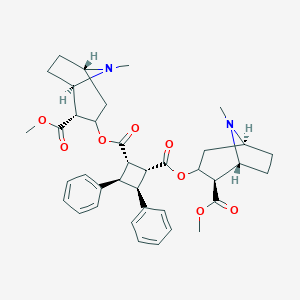



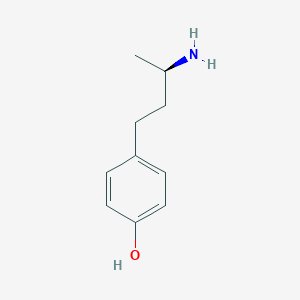

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)


